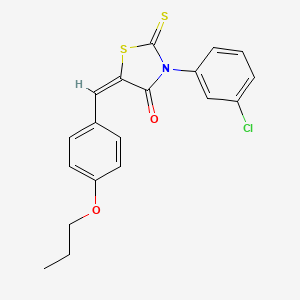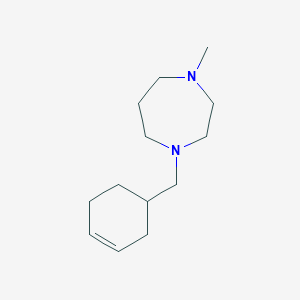
3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as CB-1 receptor inverse agonist and has been extensively studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with the CB-1 receptor. It acts as an inverse agonist, which means that it binds to the receptor and reduces its activity. This leads to a decrease in appetite and an increase in energy expenditure, which can help in the treatment of obesity and related disorders.
Biochemical and Physiological Effects:
The compound 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have significant biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models, indicating its potential as a treatment for obesity and related disorders. It has also been shown to improve glucose tolerance and insulin sensitivity, which can help in the treatment of diabetes.
実験室実験の利点と制限
The compound 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it has not been studied extensively in humans, which limits its potential for clinical applications.
将来の方向性
There are several future directions for the study of 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to study its effects on other metabolic disorders, such as non-alcoholic fatty liver disease. Another potential direction is to study its potential as a treatment for drug addiction and other behavioral disorders. Additionally, further studies are needed to determine its safety and efficacy in humans.
合成法
The synthesis of 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-propoxybenzaldehyde with 3-chlorobenzaldehyde in the presence of an acid catalyst to form a Schiff base. The Schiff base is then reacted with 2-thioxo-1,3-thiazolidin-4-one in the presence of a base catalyst to form the final product.
科学的研究の応用
The compound 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have potential as a CB-1 receptor inverse agonist, which makes it a potential candidate for the treatment of obesity, diabetes, and other metabolic disorders.
特性
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S2/c1-2-10-23-16-8-6-13(7-9-16)11-17-18(22)21(19(24)25-17)15-5-3-4-14(20)12-15/h3-9,11-12H,2,10H2,1H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJPDAJIKNBMMO-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(3-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5219355.png)
![1,1'-methylenebis{3-[2-hydroxy-3-(2-methyl-1H-imidazol-1-yl)propyl]-5,5-dimethyl-2,4-imidazolidinedione}](/img/structure/B5219359.png)
![2-(2,4-dichlorophenyl)-3-[3-(4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5219368.png)
![5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5219373.png)
![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5219377.png)

![4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B5219388.png)
![6-methyl-5-{5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5219390.png)
![4-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5219398.png)
![methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5219410.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5219425.png)

![[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5219441.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5219446.png)